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Compound of Interest

Compound Name: (R)-MK-5046

Cat. No.: B8606485 Get Quote

(R)-MK-5046, also known as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-

(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, is a potent and selective

small molecule agonist for the bombesin receptor subtype-3 (BRS-3).[1][2][3] This technical

guide delves into the discovery, synthesis, and pharmacological profile of this compound, which

has been investigated for its potential in the treatment of obesity.[4][5]

Discovery and Rationale
The bombesin receptor subtype-3 (BRS-3) is a G-protein coupled receptor implicated in the

regulation of energy homeostasis, making it an attractive target for anti-obesity therapies.[1][2]

[3] The development of MK-5046 stemmed from a lead optimization program aimed at

identifying potent and selective BRS-3 agonists with favorable pharmacokinetic properties.[4]

The lead compound, while effective, had limitations that prompted further medicinal chemistry

efforts to improve potency, selectivity, and oral bioavailability. This work culminated in the

identification of compound 22, later designated as MK-5046, which exhibited a superior profile

for further development.[4]

Mechanism of Action
MK-5046 functions as an agonist at the BRS-3 receptor.[4][5] Interestingly, further studies have

revealed that it acts as an allosteric agonist.[6][7] This means it binds to a site on the receptor

that is different from the binding site of the endogenous ligand. This allosteric interaction leads

to a conformational change in the receptor, triggering downstream signaling pathways.[6][7]
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The activation of BRS-3 by MK-5046 has been shown to increase metabolic rate and decrease

food intake, contributing to its anti-obesity effects.[1][2][3]

Physicochemical Properties
Property Value

Molecular Formula C21H19F6N5O

Molecular Weight 483.4 g/mol

Stereochemistry (S)-enantiomer at the tertiary alcohol

In Vitro Potency and Selectivity
MK-5046 demonstrates high potency for the human BRS-3 receptor and selectivity over other

bombesin receptor subtypes.
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Assay Species EC50 (nM) % Activation

BRS-3 Functional

Potency
Human 7 100

BRS-3 Functional

Potency
Mouse 13 100

BRS-3 Functional

Potency
Rat 11 100

BRS-3 Functional

Potency
Dog 1 100

BRS-3 Functional

Potency
Rhesus 1 100

GRPR Functional

Potency
Human >10000 <10

NMBR Functional

Potency
Human >10000 <10

Data from Sebhat et

al., 2010.[4]

Pharmacokinetic Profile
The pharmacokinetic properties of MK-5046 have been evaluated in several preclinical species

and in humans.

Preclinical Species:
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Species
Dose
(mg/kg)

Route T1/2 (h)
Clp
(mL/min/k
g)

Vdss
(L/kg)

F (%)

Mouse 1 IV 1.1 25 2.1 35

Mouse 2 PO - - - -

Rat 1 IV 1.4 12 1.3 40

Rat 2 PO - - - -

Dog 0.5 IV 2.0 4.3 0.8 65

Dog 1 PO - - - -

Rhesus 0.5 IV 2.1 5.3 0.8 50

Rhesus 1 PO - - - -

Data from

Sebhat et

al., 2010.

[4]

Humans:

In a Phase I clinical trial, single oral doses of MK-5046 (10-160 mg) were rapidly absorbed, with

a time to maximum concentration (Tmax) of approximately 1 hour.[8][9] The apparent terminal

half-life ranged from 1.5 to 3.5 hours, and exposure (AUC and Cmax) increased proportionally

with the dose.[8][9]

In Vivo Efficacy
MK-5046 has demonstrated significant anti-obesity effects in preclinical models. In diet-induced

obese (DIO) mice, a 14-day continuous infusion of MK-5046 (25 mg/kg/day) resulted in a

sustained 8-9% reduction in body weight compared to vehicle-treated animals.[4] This effect

was attributed to both a reduction in food intake and an increase in metabolic rate.[1][2][3]

Similar weight loss effects were observed in rats and dogs.[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4018145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5137193/
https://pubmed.ncbi.nlm.nih.gov/22162541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5137193/
https://pubmed.ncbi.nlm.nih.gov/22162541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018145/
https://www.researchgate.net/publication/47635613_Antiobesity_Effect_of_MK-5046_a_Novel_Bombesin_Receptor_Subtype-3_Agonist
https://search.library.uvic.ca/discovery/fulldisplay/cdi_pubmed_primary_21036912/01VIC_INST:01UVIC
https://pubmed.ncbi.nlm.nih.gov/21036912/
https://www.researchgate.net/publication/47635613_Antiobesity_Effect_of_MK-5046_a_Novel_Bombesin_Receptor_Subtype-3_Agonist
https://pubmed.ncbi.nlm.nih.gov/21036912/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8606485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of (R)-MK-5046
The synthesis of (R)-MK-5046 involves a multi-step sequence. The key final steps include the

formation of the tertiary alcohol via the addition of a Grignard reagent to a ketone precursor,

followed by chiral separation to isolate the desired (S)-enantiomer.[4]

Experimental Protocol: Synthesis of the Ketone
Precursor (Compound 6)

Preparation of the Imidazole Core: 4-(2,2-dimethylpropyl)-1H-imidazole is prepared from 3,3-

dimethylbutyraldehyde and TosMIC. This is then protected with a dimethylsulfamoyl group to

yield compound 5.[4]

Lithiation and Acylation: Compound 5 is lithiated using n-butyllithium in THF at -78 °C. The

resulting lithiated species is then reacted with methyl 4-bromophenylacetate to afford the

ketone intermediate 6.[4]

Experimental Protocol: Final Steps to (R)-MK-5046
(Compound 22)

Suzuki Coupling: The ketone 6 undergoes a palladium-catalyzed Suzuki coupling with the

stannane generated in situ from 2-bromo-5-fluoropyridine.[4]

Grignard Addition: The resulting coupled ketone is treated with methylmagnesium bromide to

form the tertiary alcohol as a racemic mixture.[4]

Deprotection and Chiral Separation: The protecting group is removed, and the enantiomers

are separated using chiral chromatography to yield the more potent (S)-enantiomer, which is

(R)-MK-5046.[4] The absolute stereochemistry was confirmed by X-ray crystallography of a

related iodinated analog.[4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of BRS-3 and the general workflow for

evaluating a BRS-3 agonist like MK-5046.
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Caption: BRS-3 signaling pathway activated by MK-5046.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b8606485?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8606485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Development

Clinical Development

Lead Optimization

Synthesis of Analogs

In Vitro Screening
(Potency, Selectivity)

In Vivo Pharmacokinetics
(Mouse, Rat, Dog)

In Vivo Efficacy
(DIO Mouse Model)

Candidate Selection
(MK-5046)

Phase I Clinical Trial
(Safety, PK/PD in Humans)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8606485?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8606485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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